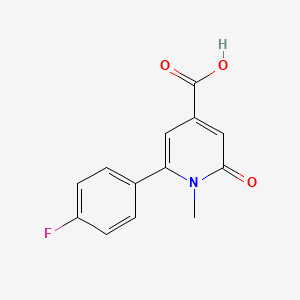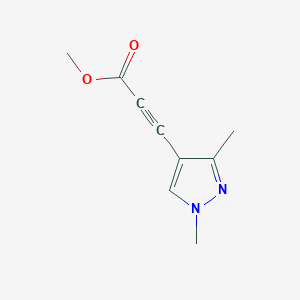
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo es un compuesto que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal . Este compuesto presenta un anillo de pirazol sustituido con grupos metilo y un éster propiolato, lo que lo convierte en un tema interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común incluye la reacción del 1,3-dimetil-1H-pirazol con ácido propiolico en presencia de un catalizador . La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes productos hidrogenados.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados del ácido pirazol-4-carboxílico, mientras que la reducción puede producir derivados de pirazolina .
Aplicaciones Científicas De Investigación
El 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Dimetil-1H-pirazol: Un precursor en la síntesis del 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo.
Ácido pirazol-4-carboxílico: Un compuesto relacionado con características estructurales similares.
Propiolato de metilo: Otro éster con reactividad comparable.
Singularidad
El 3-(1,3-dimetil-1H-pirazol-4-il)propiolato de metilo destaca por su combinación única de un anillo de pirazol y un éster propiolato.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
methyl 3-(1,3-dimethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-7-8(6-11(2)10-7)4-5-9(12)13-3/h6H,1-3H3 |
Clave InChI |
VLEAGPOROATXQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C#CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
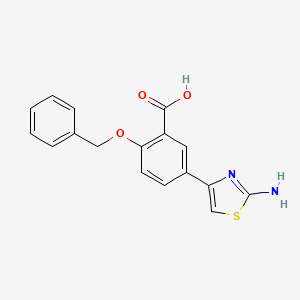

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
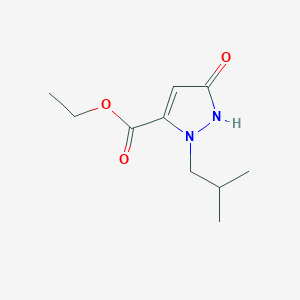
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
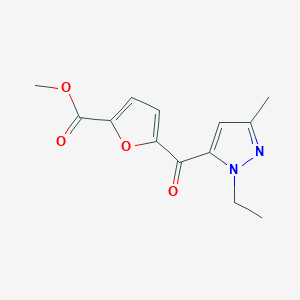
![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
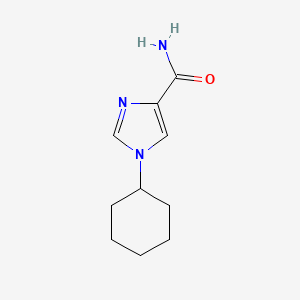
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)
